![molecular formula C15H12F3N5O B292225 5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292225.png)
5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one is a synthetic compound that has been studied for its potential in scientific research. This compound is also known as TRPM8 antagonist and has shown promising results in various studies.
Applications De Recherche Scientifique
Anticancer Activity
Compounds similar to 5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one have been synthesized and tested for their anticancer properties. For example, a study by Abdellatif et al. (2014) explored the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, revealing significant antitumor activity in several compounds (Abdellatif et al., 2014). Additionally, Liu et al. (2016) synthesized a compound closely related to 5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one and found it to effectively inhibit the proliferation of cancer cell lines (Liu et al., 2016).
Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) investigated a series of pyrazolopyrimidines derivatives, finding that they displayed both anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for their cytotoxicity against HCT-116 and MCF-7 cell lines, demonstrating the potential for therapeutic applications (Rahmouni et al., 2016).
Potential in Synthesizing Tetraheterocyclic Systems
El-Essawy (2010) described the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which are closely related to the compound , for the creation of tetraheterocyclic systems. These compounds could have diverse applications in medicinal chemistry (El-Essawy, 2010).
Nonsteroidal Antiinflammatory Applications
Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties. They found that certain structural modifications can enhance antiinflammatory activity while reducing ulcerogenic side effects. This indicates a potential application of similar compounds in nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
Synthesis of Isoxazolines and Isoxazoles
Rahmouni et al. (2014) reported on the synthesis of novel isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research could lead to the development of new chemical entities with various applications in pharmaceuticals and material science (Rahmouni et al., 2014).
Antimicrobial Activity
Bondock et al. (2008) synthesized heterocycles incorporating an antipyrine moiety and evaluated their antimicrobial properties. This implies that compounds structurally related to 5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one could have applications in developing new antimicrobial agents (Bondock et al., 2008).
Propriétés
Formule moléculaire |
C15H12F3N5O |
|---|---|
Poids moléculaire |
335.28 g/mol |
Nom IUPAC |
5,7-dimethyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12F3N5O/c1-8-6-9(2)23-13(19-8)12(14(24)22-23)21-20-11-5-3-4-10(7-11)15(16,17)18/h3-7H,1-2H3,(H,22,24) |
Clé InChI |
FQVAFGRKZUFQLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292142.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292146.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
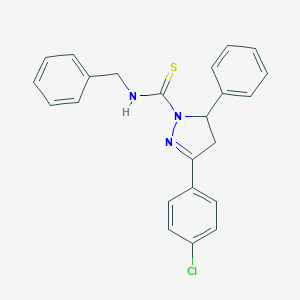
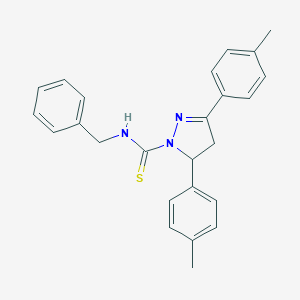

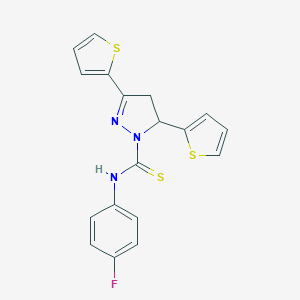
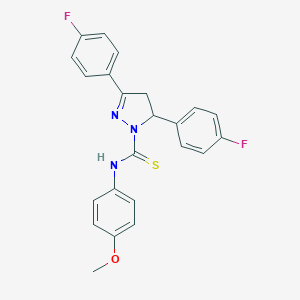
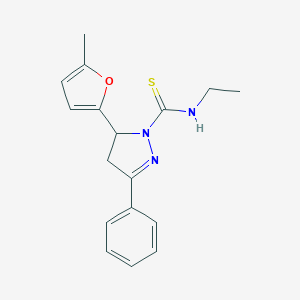
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)
![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)